Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester
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Overview
Description
Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.305 g/mol . This compound is also known as methyl 2-amino-5-[(4-aminophenyl)methyl]benzoate. It is a derivative of benzoic acid and is characterized by the presence of amino groups and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires heating under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The compound’s structure allows it to interact with various proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester can be compared with other similar compounds, such as:
Methyl anthranilate (Benzoic acid, 2-amino-, methyl ester): This compound has a similar structure but lacks the additional amino group on the aromatic ring
Methyl 4-aminobenzoate (Benzoic acid, 4-amino-, methyl ester): This compound has the amino group in the para position relative to the ester group, leading to different chemical properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
51947-52-5 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2-amino-5-[(4-aminophenyl)methyl]benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)13-9-11(4-7-14(13)17)8-10-2-5-12(16)6-3-10/h2-7,9H,8,16-17H2,1H3 |
InChI Key |
QEJNFWVQDMOATI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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